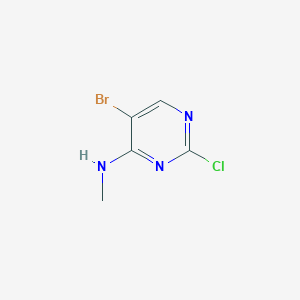

5-bromo-2-chloro-N-methylpyrimidin-4-amine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Synthetic Organic Research

The journey into the world of pyrimidine chemistry began in the late 19th century, with early explorations into derivatives of this nitrogen-containing heterocycle. The intrinsic biological relevance of pyrimidines, as core components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and other natural products, provided a powerful impetus for chemists to unravel their synthesis and reactivity.

Early synthetic efforts were often centered around the condensation of urea (B33335) or its derivatives with β-dicarbonyl compounds, a strategy that laid the groundwork for more sophisticated methodologies. Over the decades, the field has witnessed a remarkable evolution, with the development of a vast arsenal (B13267) of synthetic tools to construct and functionalize the pyrimidine ring. These advancements have enabled the synthesis of an incredible diversity of pyrimidine-containing molecules with tailored electronic and steric properties.

Significance of Halogenated Pyrimidines as Versatile Building Blocks in Organic Synthesis

Among the myriad of substituted pyrimidines, halogenated derivatives have emerged as particularly valuable building blocks in organic synthesis. The presence of one or more halogen atoms on the pyrimidine ring imparts unique reactivity, transforming the otherwise relatively inert aromatic system into a versatile platform for a wide range of chemical transformations.

The electron-withdrawing nature of halogens enhances the susceptibility of the pyrimidine ring to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups such as amines, alcohols, and thiols. Furthermore, the halogen atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions have become indispensable tools for the construction of complex molecular architectures, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) at different positions on the pyrimidine ring allows for sequential and site-selective functionalization, providing a powerful strategy for the divergent synthesis of compound libraries.

Overview of 5-Bromo-2-chloro-N-methylpyrimidin-4-amine as a Key Intermediate in Chemical Transformations

Within the class of halogenated pyrimidines, this compound stands out as a key intermediate with significant utility in synthetic organic chemistry, particularly in the realm of medicinal chemistry. This trifunctionalized pyrimidine possesses three distinct points of reactivity: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methylamino group at the 4-position. This unique arrangement of functional groups allows for a high degree of control and selectivity in subsequent chemical modifications.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The starting material, 5-bromo-2,4-dichloropyrimidine (B17362), is itself prepared from 5-bromouracil. guidechem.comchemicalbook.com The greater reactivity of the chlorine atom at the 4-position of 5-bromo-2,4-dichloropyrimidine allows for its selective displacement by methylamine (B109427), leaving the chlorine at the 2-position and the bromine at the 5-position intact for further elaboration. chemicalbook.com

The strategic placement of the two different halogen atoms is of paramount importance. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the bromine at the 5-position. Conversely, the bromine atom is an excellent participant in various palladium-catalyzed cross-coupling reactions. This differential reactivity enables chemists to perform sequential and regioselective transformations, making this compound a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. For instance, its utility has been demonstrated in the preparation of inhibitors for cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. chemicalbook.com

Below are interactive data tables summarizing the properties of this compound and a representative synthetic application.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₅BrClN₃ | cymitquimica.com |

| Molecular Weight | 222.47 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 205672-24-8 | cymitquimica.com |

| ¹H NMR (600 MHz, CDCl₃) | δ 8.12 (s, 1H), 5.58 (br s, 1H), 3.10 (d, J = 4.8 Hz, 3H) | chemicalbook.com |

Table 2: Synthesis of a Disubstituted Pyrimidine using this compound as an Intermediate

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Arylboronic acid | 5-Aryl-2-chloro-N-methylpyrimidin-4-amine | Suzuki Coupling |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYDDCMISMIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444044 | |

| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-24-8 | |

| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Chloro N Methylpyrimidin 4 Amine

Established Synthetic Pathways via Nucleophilic Substitution Reactions

The most prominent and widely documented method for synthesizing 5-bromo-2-chloro-N-methylpyrimidin-4-amine involves the selective amination of a di-substituted pyrimidine (B1678525) precursor.

The principal synthetic route employs 5-bromo-2,4-dichloropyrimidine (B17362) as the starting material. chemicalbook.com This compound undergoes a nucleophilic aromatic substitution (SNAr) reaction with methylamine (B109427). The reaction selectively replaces the chlorine atom at the C4 position of the pyrimidine ring with a methylamino group, yielding the desired product. chemicalbook.comresearchgate.net

This regioselectivity is a key aspect of the synthesis. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more activated towards nucleophilic substitution. nih.govresearchgate.net

The reaction is typically carried out in a suitable solvent, such as methanol, at controlled temperatures. chemicalbook.com The process generally involves the dropwise addition of a methylamine solution to a solution of 5-bromo-2,4-dichloropyrimidine, often starting at a reduced temperature (e.g., 0 °C) and then allowing the mixture to warm to room temperature. chemicalbook.com

The reaction proceeds through a standard SNAr mechanism. The nucleophilic methylamine attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, resulting in the final product, this compound.

Table 1: Summary of Reaction Conditions for Amination

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 5-Bromo-2,4-dichloropyrimidine | chemicalbook.com |

| Nucleophile | Methylamine (in MeOH solution) | chemicalbook.com |

| Solvent | Methanol (MeOH) | chemicalbook.com |

| Temperature | 0 °C to room temperature | chemicalbook.com |

| Reaction Time | Approximately 3.5 hours | chemicalbook.com |

| Workup | Evaporation, suspension in EtOAc, washing with NaHCO3 and brine, drying, and chromatography | chemicalbook.com |

| Yield | Quantitative | chemicalbook.com |

Investigation of Alternative Synthetic Strategies for Enhanced Efficiency

While the established pathway is effective, research is continually directed towards developing more efficient and streamlined synthetic methods.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource, and waste reduction. While specific one-pot methodologies for the direct synthesis of this compound are not extensively detailed in the reviewed literature, this remains an active area of interest in chemical synthesis. The development of such a process would likely involve the in-situ generation of the reactive pyrimidine precursor followed by amination.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise manner, presents numerous benefits, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry to the synthesis of this compound could potentially offer higher throughput and more consistent product quality. This would involve pumping the reactants through a heated reactor coil, where the reaction would occur under optimized conditions of temperature, pressure, and residence time. As of now, specific flow chemistry protocols for this particular compound are not widely published but represent a promising avenue for future process optimization.

Exploration of Sustainable and Green Chemistry Approaches in its Preparation

In line with the growing emphasis on environmentally friendly chemical processes, the principles of green chemistry are being increasingly applied to the synthesis of pharmaceutical intermediates. For the preparation of this compound, this could involve several strategies.

The use of greener solvents, such as bio-based alcohols or even water, where feasible, could significantly reduce the environmental impact of the synthesis. preprints.org Additionally, exploring catalytic methods that could reduce the amount of reagents required or enable the use of more benign alternatives is a key focus of green chemistry research. rsc.org While specific green chemistry protocols for this compound's synthesis are still emerging, the broader trends in the field suggest a move towards more sustainable practices in the production of pyrimidine derivatives. acsgcipr.org

Chemical Reactivity and Derivatization of 5 Bromo 2 Chloro N Methylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further activated by the presence of two halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the derivatization of 5-bromo-2-chloro-N-methylpyrimidin-4-amine.

Regioselective Displacement of Halogen Atoms

A key feature of the reactivity of dihalopyrimidines is the regioselective displacement of the halogen atoms. In molecules like 5-bromo-2,4-dichloropyrimidine (B17362), a close analog and precursor to the title compound, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This enhanced reactivity is attributed to the greater electron-withdrawing influence of the ring nitrogens at the para-position (C4) compared to the ortho-position (C2).

This principle of regioselectivity is demonstrated in the synthesis of 5-bromo-2-chloro-N-substituted-pyrimidin-4-amines from 5-bromo-2,4-dichloropyrimidine. The reaction with a primary amine proceeds preferentially at the C4 position, displacing the chloride to form the C4-amino substituted product, leaving the C2-chloro and C5-bromo positions intact for further functionalization. chemicalbook.comchemicalbook.comresearchgate.net For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with methylamine (B109427) or cyclopentylamine (B150401) selectively yields the corresponding N-substituted 4-aminopyrimidine. chemicalbook.comchemicalbook.com This predictable regioselectivity is a cornerstone of synthetic strategies involving this scaffold.

Introduction of Diverse Nucleophilic Moieties (e.g., amines, alkoxides)

The activated C4 and C2 positions of the pyrimidine ring can react with a wide array of nucleophiles. Amines are the most commonly documented nucleophiles, leading to the formation of various aminopyrimidine derivatives.

The synthesis of the title compound's precursors exemplifies this transformation. By treating 5-bromo-2,4-dichloropyrimidine with amines such as methylamine or cyclopentylamine, the chlorine at the C4 position is readily displaced. chemicalbook.comchemicalbook.com Subsequent reactions can then be targeted at the less reactive C2-chloro position, often under more forcing conditions or with catalysis, to introduce a second, different amino group. researchgate.net

| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield | Ref |

| 5-Bromo-2,4-dichloropyrimidine | Methylamine (9.8 M in MeOH) | MeOH | 0 °C to RT, 3 h | This compound | 100% | chemicalbook.com |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine | Dioxane | Room Temperature, 6 h | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 100% | chemicalbook.com |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | Not specified | Not specified | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) | Main Product | researchgate.net |

While less specifically documented for this compound itself, the reaction with other nucleophiles like alkoxides follows the same principles of nucleophilic aromatic substitution on halo-pyrimidines. These reactions would lead to the formation of ether linkages at the chloro- or bromo-substituted positions, further expanding the molecular diversity achievable from this scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. The bromo and chloro substituents on the pyrimidine ring serve as excellent handles for such transformations, with the C5-bromo position generally being more reactive than the C2-chloro position in typical palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. snnu.edu.cnlibretexts.orgnih.gov This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.govresearchgate.net For this compound, the Suzuki reaction would be expected to occur selectively at the more reactive C5-bromo position.

The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. nih.govnih.gov This methodology allows for the introduction of a vast range of aryl and heteroaryl moieties at the C5 position, significantly increasing the structural complexity of the resulting molecules. nih.gov

Buchwald-Hartwig Cross-Coupling for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.orgyoutube.com

In the context of this compound, the Buchwald-Hartwig reaction could be employed to introduce an additional amino substituent, likely at the C5-bromo position. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.orglibretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos) has been critical to the success and broad applicability of this reaction, enabling the coupling of a wide variety of amines and aryl halides under mild conditions. nih.govyoutube.com This reaction provides a direct route to complex diaminopyrimidine structures that are of interest in medicinal chemistry.

Exploration of Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings can further expand the synthetic utility of this compound.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This would allow for the introduction of vinyl groups at the C5-position of the pyrimidine ring.

The Sonogashira reaction is a powerful method for forming C-C bonds between aryl halides and terminal alkynes, providing access to aryl alkynes. researchgate.netresearchgate.netrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. rsc.org Applying this to the target compound would enable the introduction of alkynyl substituents, which are valuable functional groups for further derivatization or as components of biologically active molecules. researchgate.netrsc.org The reactivity order (C5-Br > C2-Cl) would likely be maintained, allowing for selective alkynylation. researchgate.net

Electrophilic Functionalization of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine core generally renders it unreactive toward electrophilic aromatic substitution. guidechem.com The presence of two ring nitrogen atoms significantly deactivates the ring system compared to benzene. This deactivation is further intensified by the presence of the electron-wthdrawing chloro and bromo substituents in this compound.

The only unsubstituted carbon position on the pyrimidine ring of this compound is C6. There is a lack of published research specifically detailing the direct halogenation of this position on the title compound. Generally, electrophilic halogenation of pyrimidines requires harsh conditions, and the regioselectivity is governed by the existing substitution pattern. In related 2-aminopyrimidines, halogenation has been shown to occur at the 5-position. google.com However, since this position is already occupied by a bromine atom in the title compound, further halogenation would need to occur at the C6 position. The feasibility and conditions for such a reaction have not been reported. It is known that direct bromination of 2-chloropyrimidine (B141910) using N-bromosuccinimide (NBS) and a Lewis acid catalyst can introduce a bromine atom at the 5-position, indicating the susceptibility of this position to electrophilic attack in a less substituted pyrimidine.

Specific studies on the nitration and sulfonation of this compound are not available in the current literature. The pyrimidine ring's strong deactivation poses a significant barrier to these electrophilic substitution reactions. Research on related pyrimidine structures illustrates this challenge. For instance, the nitration of 5-acetamido-2-phenylpyrimidine resulted in the nitration of the appended phenyl ring rather than the pyrimidine ring itself, underscoring the pyrimidine's resistance to electrophilic attack. rsc.org This suggests that under typical nitrating or sulfonating conditions, the pyrimidine ring of this compound would likely remain unreactive. Overcoming this low reactivity would necessitate highly forcing reaction conditions, which could lead to degradation or side reactions involving the substituents.

The general difficulty of electrophilic substitution on the pyrimidine ring is summarized in the table below.

| Reaction | Reactivity of Pyrimidine Ring | Comments |

| Halogenation | Low | Requires activating groups or forcing conditions. C5 is the most common site of attack in activated pyrimidines. |

| Nitration | Very Low | Extremely difficult due to the electron-deficient nature of the ring. Often requires harsh conditions. |

| Sulfonation | Very Low | Similar to nitration, the pyrimidine ring is generally inert to sulfonation under standard conditions. |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. researchgate.net Aminopyrimidines are valuable substrates in MCRs due to the presence of multiple reactive sites, including the nucleophilic amino group and the ring nitrogen atoms. eurekaselect.com

While no specific multi-component reactions involving this compound have been documented in the reviewed literature, its structural features suggest potential applications in such transformations. The N-methylamino group can act as a nucleophile, participating in reactions with aldehydes and other electrophiles to build more complex molecular scaffolds. For instance, aminopyrimidines are known to react with aldehydes and active methylene (B1212753) compounds in MCRs to generate fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. nih.govrsc.org

The chloro and bromo substituents on the pyrimidine ring also offer opportunities for post-MCR modifications via cross-coupling reactions, allowing for the introduction of additional diversity into the synthesized molecules. The differential reactivity of the C2-Cl and C5-Br bonds could potentially be exploited for selective functionalization.

The potential roles of the functional groups of this compound in hypothetical MCRs are outlined below.

| Functional Group | Potential Role in MCRs | Example Reaction Type |

| N-methylamino group | Nucleophile | Mannich reaction, Biginelli-like reactions, synthesis of fused heterocycles. |

| Pyrimidine Ring Nitrogens | Basic sites, potential nucleophiles | Can influence reaction pathways and intermediates. |

| C2-Chloro group | Leaving group for post-MCR functionalization | Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. |

| C5-Bromo group | Leaving group for post-MCR functionalization | Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. |

The exploration of this compound in multi-component reactions remains a promising area for future research, offering a pathway to novel and structurally diverse heterocyclic compounds.

Advanced Spectroscopic and Analytical Techniques for Characterization of 5 Bromo 2 Chloro N Methylpyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the spectrum of the N-cyclopentyl analog, a singlet is observed at approximately 8.23 ppm, which can be assigned to the proton at the 6-position of the pyrimidine (B1678525) ring (H-6). chemicalbook.com The downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring. A doublet at around 7.37 ppm is attributed to the N-H proton, showing coupling to the adjacent proton on the cyclopentyl ring. chemicalbook.com For 5-bromo-2-chloro-N-methylpyrimidin-4-amine, one would expect a similar singlet for the H-6 proton. The N-methyl group would likely appear as a doublet around 3.0-3.3 ppm, coupled to the N-H proton. The N-H proton itself would likely appear as a quartet or a broad signal, depending on the exchange rate and coupling with the methyl protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-6 | ~8.2 | Singlet | N/A |

| NH | Variable (broad) | Quartet / Broad | ~5 Hz |

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, one would expect four distinct signals for the pyrimidine ring carbons and one for the N-methyl carbon.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | ~158 |

| C-4 | ~160 |

| C-5 | ~95 |

| C-6 | ~155 |

Note: The data in this table is hypothetical and based on typical chemical shifts for similar pyrimidine structures.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₅H₅BrClN₃), the calculated molecular weight is approximately 221.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum would appear as a characteristic cluster of peaks. The most intense peaks would be at m/z values corresponding to [C₅H₅⁷⁹Br³⁵ClN₃]⁺ and [C₅H₅⁸¹Br³⁵ClN₃]⁺, with other isotopic combinations also present.

The fragmentation of halogenated pyrimidines is influenced by the site of halogenation. chemicalbook.com Common fragmentation pathways for N-methylpyrimidinamines involve α-cleavage, leading to the loss of a methyl radical or the entire N-methylamine group. The loss of the halogen atoms (Br or Cl) is also a prominent fragmentation pathway.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

|---|---|

| ~222/224/226 | [M]⁺ (Molecular ion cluster) |

| ~207/209/211 | [M-CH₃]⁺ |

| ~193/195 | [M-CH₂NH]⁺ |

| ~143/145 | [M-Br]⁺ |

Note: The m/z values are approximate and represent the most abundant isotopes in the fragment clusters.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Structures

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, one can determine the arrangement of atoms, bond lengths, and bond angles with high precision.

While the crystal structure of this compound itself has not been reported, the structures of the closely related compounds 5-bromo-2-chloropyrimidin-4-amine and 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) have been determined. nih.govresearchgate.net These studies reveal that the pyrimidine ring is essentially planar. nih.gov

In the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, the molecules are reported to crystallize in the monoclinic crystal system with the space group P2₁/n. researchgate.net The molecules in the crystal lattice are stabilized by intermolecular hydrogen bonds. researchgate.net For this compound, a similar planar pyrimidine ring would be expected. The solid-state conformation would be influenced by intermolecular interactions, such as hydrogen bonding between the amine proton and a nitrogen atom of an adjacent pyrimidine ring, as well as potential stacking interactions between the aromatic rings.

Table 4: Crystallographic Data for the Related Compound 5-bromo-2-chloropyrimidin-4-amine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.0297 | nih.gov |

| b (Å) | 8.1542 | nih.gov |

| c (Å) | 13.4163 | nih.gov |

| β (°) | 90.491 | nih.gov |

Note: This data is for a structurally similar compound and provides an indication of the expected crystal parameters.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Chloro N Methylpyrimidin 4 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. ijcce.ac.ir For 5-bromo-2-chloro-N-methylpyrimidin-4-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its molecular geometry, vibrational frequencies, and electronic characteristics. jchemrev.comphyschemres.org

A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group are expected to be electron-rich regions (typically colored red or yellow on an MEP map), making them susceptible to electrophilic attack or hydrogen bonding. Conversely, regions near the electron-withdrawing halogen atoms would be relatively electron-poor.

Table 1: Illustrative Quantum Chemical Properties for this compound (Calculated via DFT) Note: These values are representative examples based on similar pyrimidine derivatives and serve for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. mit.edu Computational modeling is a crucial tool for locating these fleeting structures and calculating their energies, thereby determining the activation energy of the reaction. nih.gov

For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. This is a common strategy for synthesizing more complex derivatives. chemicalbook.comrsc.org Transition state modeling can compare the energy barriers for substitution at the C2 (chloro) versus the C5 (bromo) position, explaining the observed regioselectivity. The calculations would involve modeling the approach of a nucleophile (e.g., an amine or an alcohol) to the pyrimidine ring and locating the high-energy intermediate (Meisenheimer complex) and the subsequent transition state for leaving group expulsion. Such studies are vital for optimizing reaction conditions to favor the desired product.

Molecular Docking Investigations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. remedypublications.com This method is central to drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-protein interactions. nih.gov

Pyrimidine derivatives are known to inhibit various protein kinases, which are crucial targets in cancer therapy. nih.gov Therefore, this compound and its analogs could be investigated as potential kinase inhibitors. A molecular docking study would involve:

Preparation : Obtaining the 3D crystal structure of the target kinase (e.g., Cyclin-Dependent Kinase 2, CDK2) from the Protein Data Bank (PDB). The structure of the ligand, this compound, would be built and energy-minimized.

Docking Simulation : Using software like AutoDock or MOE, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis : The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with active site residues.

For this compound, the pyrimidine ring could act as a scaffold, with the N-methyl-amine group potentially forming hydrogen bonds with backbone atoms in the kinase hinge region, a common binding motif for kinase inhibitors.

Table 2: Hypothetical Molecular Docking Results for a Derivative against a Protein Kinase Note: This table is an illustrative example of typical data obtained from a docking study.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -8.5 | LEU83, GLU81 | Hydrogen Bond |

| Derivative A | ILE10, VAL18, ALA31 | Hydrophobic Interaction | |

| Derivative B | -7.9 | LEU83, ASP86 | Hydrogen Bond |

| Derivative B | PHE80, ILE10 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and the influence of the environment (like water solvent) on the ligand and its complex with a protein. rjeid.comnih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility : Investigate the rotation around the C4-N bond and the flexibility of the N-methyl group to understand the accessible conformations of the molecule in solution.

Study Ligand-Protein Complex Stability : After a docking study, an MD simulation of the ligand-protein complex can assess the stability of the predicted binding pose. By calculating the Root Mean Square Deviation (RMSD) of the ligand over the simulation time, one can determine if the ligand remains stably bound in the active site.

Investigate Solvent Effects : MD simulations explicitly model solvent molecules (typically water), providing detailed insight into how water molecules interact with the solute and mediate ligand-protein interactions. This is crucial as solvent can significantly impact binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derived Analogs

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By building a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated. mdpi.com

To develop a QSAR model for analogs of this compound, the following steps would be taken:

Data Set : A series of derivatives would be synthesized and their biological activity (e.g., IC50 against a specific target) measured.

Descriptor Calculation : For each molecule in the series, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., dipole moment, atomic charges from DFT), and topological indices (e.g., molecular connectivity).

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

A successful QSAR model can guide the design of new analogs with potentially improved activity by indicating which structural features are most important for the desired biological effect.

Table 3: Example of a QSAR Data Table for a Series of Pyrimidine Analogs Note: This is a simplified, illustrative table. A real QSAR study would involve many more compounds and descriptors.

| Compound | logP (Lipophilicity) | Dipole Moment (Debye) | Molecular Weight | Biological Activity (log(1/IC50)) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 3.2 | 222.5 | 5.4 |

| Analog 2 | 2.5 | 2.8 | 236.5 | 5.9 |

| Analog 3 | 1.9 | 3.5 | 241.0 | 5.2 |

| Analog 4 | 2.8 | 2.5 | 250.6 | 6.3 |

Bioisosteric Replacement Strategies and Their Computational Prediction

Bioisosterism is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. ufrj.br This is a key tool for lead optimization in drug design. spirochem.comnih.gov

For this compound, several bioisosteric replacements could be considered:

Halogen Replacement : The bromine atom at C5 could be replaced with other groups of similar size and electronics, such as a cyano (-CN), trifluoromethyl (-CF3), or another halogen like iodine.

Amine Substitution : The N-methyl group could be replaced with other small alkyl groups (e.g., ethyl) or cyclized into a small ring (e.g., azetidine) to alter solubility and conformation.

Scaffold Hopping : The entire 2-chloropyrimidine (B141910) core could be replaced with another heterocyclic scaffold that presents the key interaction groups in a similar spatial arrangement.

Computational methods are essential for predicting the success of such strategies in silico before undertaking synthetic efforts. DFT calculations can predict how a replacement will alter the molecule's electronic properties (e.g., HOMO/LUMO energies, charge distribution). Molecular docking can then be used to predict whether the new analog will still bind effectively to the target protein. This computational pre-screening saves significant time and resources in the drug discovery process.

Role of 5 Bromo 2 Chloro N Methylpyrimidin 4 Amine As a Scaffold in Structure Activity Relationship Sar Studies for Novel Chemical Entities

Design Principles for Pyrimidine-Based Chemical Libraries

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs and natural products. nih.govnih.gov Its utility in the design of chemical libraries stems from several key principles. Pyrimidine is an aromatic N-heterocycle that can engage in various binding interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govtandfonline.com The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. This versatile binding capability allows pyrimidine-based ligands to effectively interact with a wide range of protein targets. nih.gov

The design of pyrimidine-focused libraries often leverages the scaffold's modular nature. nih.gov The pyrimidine core allows for the introduction of diverse substituents at multiple positions (C2, C4, C5, and C6), enabling systematic exploration of the chemical space around the core. This modularity is highly compatible with combinatorial "split-and-pool" synthetic strategies, which can generate vast libraries of compounds with millions of members. nih.gov Furthermore, the physicochemical properties of the pyrimidine ring, such as its contribution to aqueous solubility and metabolic stability, can be fine-tuned through substitution, making it an ideal starting point for developing drug-like molecules. nih.govnih.gov Fragment-based drug discovery (FBDD) programs also frequently utilize pyrimidine-containing fragments due to their favorable properties and ability to serve as efficient starting points for hit-to-lead campaigns. acs.org

Systematic Modification of Substituents for Modulating Molecular Interactions

The 5-bromo-2-chloro-N-methylpyrimidin-4-amine scaffold is pre-functionalized for systematic modification, allowing for a detailed exploration of structure-activity relationships (SAR). The distinct reactivity of the chloro and bromo substituents, combined with the N-methyl group, provides a framework for selectively introducing a variety of chemical moieties to probe and optimize interactions with a biological target.

Influence of Halogen Atom Position and Type on Reactivity and Derivative Properties

The presence and position of halogen atoms on the pyrimidine ring are critical determinants of chemical reactivity and the biological properties of its derivatives. In the this compound scaffold, the chlorine at the C2 position and the bromine at the C5 position have distinct roles. Generally, halogens at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), whereas a halogen at the C5 position is relatively inert to SNAr but is well-suited for metal-catalyzed cross-coupling reactions. mostwiedzy.pl

The reactivity difference is due to the electronic nature of the pyrimidine ring. The electron-withdrawing nitrogen atoms make the C2, C4, and C6 positions electron-deficient and thus activated for nucleophilic attack. The C4 position is typically more reactive than the C2 position. stackexchange.com The C5 position, however, is not directly activated by the ring nitrogens in the same way. Therefore, the C2-chloro group on the scaffold serves as a primary handle for introducing nucleophiles, while the C5-bromo group is a stable anchor point for subsequent diversification, typically via palladium-catalyzed cross-coupling reactions. researchgate.netuzh.ch

The type of halogen also influences the molecule's properties through halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic region (the σ-hole) that can interact with a nucleophilic partner. The strength of this bond generally increases with the size and polarizability of the halogen (I > Br > Cl > F). Introducing different halogens can systematically modulate binding affinity and selectivity for a target protein. diva-portal.org For instance, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at one position produced potent ligands regardless of the halogen type, whereas halogenation at a different position resulted in an affinity decay that was dependent on the size of the halogen. diva-portal.org

The following table illustrates how varying halogen substituents on a hypothetical pyrimidine core can impact inhibitory activity, demonstrating the importance of both position and halogen type in SAR studies.

| Compound | R1 (C2-Position) | R2 (C5-Position) | IC₅₀ (nM) |

|---|---|---|---|

| A-1 | -Cl | -Br | 50 |

| A-2 | -Cl | -I | 35 |

| A-3 | -Cl | -F | 150 |

| A-4 | -F | -Br | 200 |

| A-5 | -OCH₃ | -Br | 85 |

Impact of N-Methyl Substitution on the Pyrimidine Core

The N-methyl group at the 4-amino position significantly influences the scaffold's physicochemical and biological properties. Compared to an unsubstituted amino group (-NH₂), the N-methyl substituent (-NHCH₃) alters several key parameters.

First, it removes one hydrogen bond donor while retaining the nitrogen as a hydrogen bond acceptor. This modification can be critical for receptor binding, either by preventing an unfavorable steric clash or by eliminating a hydrogen bond that may not be optimal for affinity. Second, the methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability. This can be a crucial parameter to tune during lead optimization to achieve a desirable pharmacokinetic profile. nih.gov

Furthermore, the presence of the methyl group can introduce conformational constraints. It can influence the rotational barrier around the C4-N bond, potentially locking the substituent in a more biologically active conformation. This can lead to an increase in binding affinity due to a lower entropic penalty upon binding. The impact of N-substitution is a common strategy in medicinal chemistry to fine-tune ligand-receptor interactions and improve drug-like properties. nih.gov

Introduction of Heterocyclic and Aromatic Moieties via Cross-Coupling

The C5-bromo position of the this compound scaffold is an ideal site for introducing structural diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netmdpi.comnih.gov These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of aromatic and heterocyclic moieties.

The following table demonstrates the effect of introducing different aromatic moieties at the C5 position of a pyrimidine scaffold via Suzuki coupling on kinase inhibitory activity.

| Compound | C5-Aryl Substituent | Kinase Inhibition (IC₅₀, µM) |

|---|---|---|

| B-1 | Phenyl | 5.2 |

| B-2 | 4-Fluorophenyl | 2.8 |

| B-3 | 4-Methoxyphenyl | 1.5 |

| B-4 | Pyridin-3-yl | 0.9 |

| B-5 | Thiophen-2-yl | 3.1 |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in drug discovery used to identify novel core structures while retaining the key pharmacophoric features of a known active compound. nih.gov This approach is employed to improve potency, alter selectivity, or circumvent intellectual property and unfavorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net The pyrimidine core is an excellent subject for scaffold hopping. For instance, a 2-aminopyrimidine (B69317) (2-AP) scaffold might be used to replace a 2-aminoimidazole (2-AI) core to generate new analogs with different properties, such as removing a hydrogen bond donating group and increasing the ring size. nih.gov

The this compound scaffold serves as a robust starting point for lead optimization. acs.orgnih.gov Once an initial "hit" compound is identified, systematic modifications of the scaffold are undertaken to enhance its drug-like properties. This involves iterative cycles of design, synthesis, and testing. For example, the C2-chloro position can be substituted with various amines or alcohols to improve potency or selectivity, while the C5 position, initially bearing the bromo group, can be functionalized via cross-coupling to explore new binding interactions, as previously discussed. acs.org This dual-handle approach allows for a comprehensive SAR exploration to optimize a lead compound into a clinical candidate.

Future Perspectives and Emerging Research Avenues for 5 Bromo 2 Chloro N Methylpyrimidin 4 Amine in Chemical Science

Development of Photocatalytic and Electrocatalytic Approaches for Derivatization

The derivatization of 5-bromo-2-chloro-N-methylpyrimidin-4-amine can be significantly advanced through the adoption of modern synthetic techniques such as photocatalysis and electrocatalysis. These methods offer green, efficient, and highly selective alternatives to traditional synthetic protocols.

Photocatalytic Derivatization:

Visible-light-mediated photocatalysis has emerged as a powerful tool for C-H functionalization. For instance, N-directed photoredox-mediated C-H arylation could be a promising strategy for the late-stage functionalization of the N-methyl group or the pyrimidine (B1678525) core itself. mdpi.com By employing a suitable photocatalyst, it may be possible to selectively activate specific C-H bonds, allowing for the introduction of various aryl or alkyl groups under mild conditions. mdpi.comrsc.org This approach would provide a direct and atom-economical route to novel derivatives that would be challenging to access through conventional methods.

Electrocatalytic Derivatization:

Electrochemical methods offer a unique platform for the synthesis of complex molecules. A notable example is the nickel-catalyzed electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides to furnish 4-amino-6-arylpyrimidines. mdpi.comnih.govresearchgate.net This strategy could be directly applied to this compound, enabling the selective functionalization of the C2-chloro position. The use of a sacrificial iron anode in conjunction with a nickel(II) catalyst allows for the generation of the active Ni(0) species in situ, which can then participate in the cross-coupling reaction. mdpi.comresearchgate.net This electrochemical approach avoids the use of stoichiometric metallic reductants, making it a more sustainable and cost-effective method. nih.gov

| Method | Potential Application to this compound | Key Advantages |

| Photocatalytic C-H Arylation | Selective functionalization of the N-methyl group or pyrimidine C-H bonds. | Mild reaction conditions, high functional group tolerance, atom economy. |

| Electrocatalytic Cross-Coupling | Selective arylation at the C2-position by targeting the C-Cl bond. | Avoids stoichiometric metallic reductants, sustainable, cost-effective. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes.

For a molecule like this compound with multiple reactive sites (C2-Cl, C5-Br, N-H, and aromatic C-H), predicting the regioselectivity of a given reaction can be challenging. Machine learning models can be trained on large datasets of known reactions to predict the most likely site of reaction under specific conditions. nih.govresearchgate.net For instance, ML algorithms can predict the transition state barriers for radical C-H functionalization, thereby forecasting the regioselectivity with high accuracy. nih.gov Similarly, computational tools can be employed to predict the site- and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a common transformation for halopyrimidines. wuxiapptec.comwuxiapptec.comrsc.org

| AI/ML Application | Relevance to this compound | Potential Impact |

| Regioselectivity Prediction | Predicting the outcome of reactions at the C2-Cl, C5-Br, and other sites. | Reduced experimental effort, accelerated discovery of new derivatives. |

| Reaction Outcome Prediction | Forecasting the major products of complex multi-component reactions. | Enhanced synthetic efficiency and predictability. |

| Retrosynthesis Design | Proposing novel synthetic routes to complex molecules using this building block. | Facilitating the design of efficient and innovative synthetic strategies. |

Exploration of its Utility in Materials Science and Supramolecular Chemistry

The unique structural features of this compound, particularly the presence of two different halogen atoms and a hydrogen bond donor/acceptor system, make it an intriguing candidate for applications in materials science and supramolecular chemistry.

The bromine and chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to control the self-assembly of molecules in the solid state. researchgate.netnih.govrsc.orgacs.org The strength and directionality of halogen bonds can be tuned by varying the halogen atom and its electronic environment, offering a powerful tool for the design of novel crystalline materials with desired properties, such as specific packing arrangements or porosity. nih.gov

The N-methylamino group and the pyrimidine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. acs.org The interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and robust supramolecular architectures, such as tapes, sheets, or three-dimensional networks. The N-methyl group can also influence the steric and electronic properties of the molecule, thereby modulating the intermolecular interactions.

| Structural Feature | Potential Role in Supramolecular Chemistry | Prospective Applications |

| C5-Br and C2-Cl | Halogen bond donors for directed self-assembly. | Crystal engineering, design of functional materials. |

| N-H and Pyrimidine Nitrogens | Hydrogen bond donors and acceptors for network formation. | Co-crystals, porous materials, liquid crystals. |

| N-methyl group | Steric and electronic modulation of intermolecular interactions. | Fine-tuning of solid-state properties. |

Unexplored Synthetic Transformations and Reactivity Profiles

While the reactivity of halopyrimidines in nucleophilic substitution and cross-coupling reactions is well-established, the unique combination of functional groups in this compound presents opportunities for exploring novel synthetic transformations.

The differential reactivity of the C-Br and C-Cl bonds is a key aspect to be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This selectivity can be harnessed for sequential functionalization. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C5-position, leaving the C2-chloro group intact for subsequent transformations. rsc.orgrsc.orgmdpi.comnih.govresearchgate.net Conversely, under certain conditions, the C2-chloro position can be selectively targeted. mdpi.comnih.gov

The reactivity of the N-methylamino group also warrants further investigation. While it is generally considered a stable substituent, it could potentially undergo reactions such as N-alkylation, N-arylation, or even directed C-H functionalization of the methyl group. nih.gov Furthermore, the pyrimidine ring itself can undergo ring-opening and ring-transformation reactions under specific conditions, particularly when quaternized at one of the nitrogen atoms. wur.nlwur.nlrsc.org Exploring these less common reaction pathways could lead to the discovery of novel heterocyclic scaffolds.

| Functional Group | Potential Unexplored Reaction | Synthetic Utility |

| C5-Br vs. C2-Cl | Sequential and site-selective cross-coupling reactions. | Access to multi-substituted pyrimidines with precise control. |

| N-methylamino group | Directed C-H functionalization of the methyl group. | Novel derivatization at a typically unreactive site. |

| Pyrimidine Ring | Ring-opening/ring-transformation reactions after N-quaternization. | Synthesis of novel heterocyclic systems. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-bromo-2-chloro-N-methylpyrimidin-4-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves reducing nitro precursors (e.g., 5-bromo-2-chloro-4-nitropyrimidine) with stannous chloride in HCl, followed by neutralization and extraction with ethyl acetate. Recrystallization from acetonitrile yields high-purity crystals (90% yield, m.p. 460–461 K) . Purity optimization requires careful control of stoichiometry, reaction temperature (273 K for reduction), and solvent selection.

Q. How is the planar geometry of the pyrimidine core confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals the pyrimidine ring's planarity, with root-mean-square (r.m.s.) deviations <0.1 Å. Intramolecular distances (e.g., N–H⋯N = 2.982 Å) and dihedral angles (e.g., 11.3° between pyrimidine and phenyl rings) further validate planar geometry .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methylamine resonance at δ ~2.5 ppm).

- XRD : Space group (e.g., P1) and hydrogen-bonding networks are resolved (R factor = 0.024–0.034) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236.50 for CHBrClN) validate molecular weight .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular architecture of this compound?

- Methodological Answer : SC-XRD shows dimer formation via N7–H72⋯N3 bonds (2.982 Å) and 2D networks through N7–H71⋯N1 interactions. These are critical for crystal packing and stability. Weak C–H⋯F (3.708 Å centroid distance) and π–π stacking further stabilize the lattice .

Q. What strategies resolve contradictions in bioactivity data for pyrimidine derivatives?

- Methodological Answer : For compounds with inconsistent antimicrobial results:

- Dose-Response Analysis : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Conformational Screening : Compare dihedral angles (e.g., 70.1° in active vs. inactive derivatives) to assess steric hindrance .

- In Silico Modeling : Use molecular docking to predict binding affinities to targets like dihydrofolate reductase .

Q. How can SHELX software improve refinement of this compound’s crystal structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.